molecular formula C21H28N4O4 B2969971 2-methyl-1-oxo-1-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propan-2-yl acetate CAS No. 2034585-43-6

2-methyl-1-oxo-1-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propan-2-yl acetate

Cat. No.: B2969971
CAS No.: 2034585-43-6
M. Wt: 400.479
InChI Key: PUQVZASOUCPORO-UHFFFAOYSA-N
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Description

The compound 2-methyl-1-oxo-1-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a structurally complex molecule featuring:

  • A 1,2,4-triazol-5-one core substituted with an o-tolyl (2-methylphenyl) group at position 2.
  • A piperidinyl moiety linked to the triazole via a methylene bridge.
  • A propan-2-yl acetate ester at the terminal position.

The o-tolyl group may enhance lipophilicity, while the acetate ester could influence solubility and metabolic stability.

Properties

IUPAC Name

[2-methyl-1-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidin-1-yl]-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-14-7-5-6-8-17(14)25-18(22-23-20(25)28)13-16-9-11-24(12-10-16)19(27)21(3,4)29-15(2)26/h5-8,16H,9-13H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQVZASOUCPORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C(C)(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most relevant analog identified is ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate (hereafter referred to as Compound A) . Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Feature Target Compound Compound A
Triazole Substituent o-Tolyl (2-methylphenyl) at position 4 4-Cyclopropyl and 1-methyl groups
Piperidinyl Linkage Direct methylene bridge to triazole Acetylated amino-thiazole bridge
Ester Group Acetate (propan-2-yl acetate) Ethyl acetate
Bioactivity Hypothesis Potential kinase inhibition due to triazole-piperidine synergy Enhanced metabolic stability via thiazole and cyclopropyl groups

Substituent Impact on Properties

  • Ester Group Differences :

    • The acetate ester in the target compound may undergo faster hydrolysis than Compound A’s ethyl ester, affecting bioavailability.
  • Bridging Moieties :

    • Compound A’s thiazole-acetyl linkage introduces a heterocyclic ring, possibly enhancing rigidity and resistance to enzymatic degradation compared to the target compound’s flexible methylene bridge.

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Parameter Target Compound Compound A
Lipophilicity (LogP) Higher (due to o-tolyl) Moderate (cyclopropyl is less hydrophobic)
Metabolic Stability Lower (acetate prone to hydrolysis) Higher (ethyl ester and thiazole stability)
Target Selectivity Broader (flexible piperidine-triazole linkage) Narrower (rigid thiazole may restrict binding)

Q & A

What are the recommended synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. A general approach includes:

  • Core Formation: Reflux precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole derivatives) in ethanol for 2 hours to form triazole-piperidine intermediates .
  • Purification: Recrystallize crude products from a DMF-EtOH (1:1) mixture to isolate high-purity solids .
  • Esterification: Introduce the acetate group via nucleophilic acyl substitution under anhydrous conditions.

Optimization Tips:

  • Monitor reaction progress using TLC or HPLC.
  • Adjust reflux time and solvent polarity (e.g., ethanol vs. DMF) to improve yield .

Which analytical techniques are most effective for structural characterization of this compound?

Level: Basic
Methodological Answer:
Key techniques include:

  • X-ray Crystallography: Resolve molecular configuration and confirm stereochemistry, as demonstrated for structurally similar triazole derivatives .
  • FT-IR Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo-triazole and acetate moieties) .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to assign protons (e.g., methyl groups on the piperidine ring) and verify regioselectivity .

How can computational chemistry enhance reaction design and optimization for this compound?

Level: Advanced
Methodological Answer:
Integrate quantum chemical calculations and machine learning:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for triazole formation .
  • Condition Screening: Apply Bayesian optimization to narrow experimental parameters (e.g., solvent, catalyst) based on computational predictions .
  • Feedback Loops: Validate simulations with experimental data (e.g., crystallographic results) to refine computational models .

What strategies can resolve contradictions in spectroscopic or chromatographic data during characterization?

Level: Advanced
Methodological Answer:
Address discrepancies through:

  • Multi-Technique Cross-Validation: Combine NMR, HRMS, and X-ray data to confirm structural assignments .
  • Dynamic NMR Studies: Analyze temperature-dependent shifts to detect conformational flexibility in the piperidine ring .
  • Isotopic Labeling: Trace reaction intermediates using ¹³C-labeled precursors to clarify ambiguous peaks .

How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Level: Advanced
Methodological Answer:
Focus on functional group substitutions:

  • Triazole Modifications: Replace the o-tolyl group with electron-withdrawing substituents (e.g., nitro) to test antimicrobial activity trends observed in analogous pyrazolopyrimidine systems .
  • Piperidine Substitutions: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility while monitoring pharmacokinetic profiles .
  • Assay Design: Use in vitro enzyme inhibition assays (e.g., against bacterial dehydrogenases) to quantify activity changes .

What methods achieve regioselective functionalization of the piperidine moiety?

Level: Advanced
Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., the piperidine nitrogen) with Boc groups during triazole coupling .
  • Catalytic Control: Employ transition-metal catalysts (e.g., Pd) to direct cross-coupling reactions at specific positions .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to favor nucleophilic attack at sterically accessible sites .

What purification techniques ensure high yield and purity post-synthesis?

Level: Basic
Methodological Answer:

  • Recrystallization: Use DMF-EtOH (1:1) to remove unreacted precursors .
  • Column Chromatography: Separate byproducts using silica gel with gradient elution (hexane/ethyl acetate).
  • HPLC: Achieve >98% purity for pharmacological testing via reverse-phase C18 columns .

How can in silico methods predict the compound’s stability under varying conditions?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model degradation pathways (e.g., hydrolysis of the acetate ester) under acidic/alkaline conditions .
  • Quantum Mechanical Calculations: Predict bond dissociation energies to identify labile groups (e.g., the oxo-triazole moiety) .
  • Accelerated Stability Testing: Correlate computational predictions with experimental data from thermal stress tests (40–80°C) .

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